[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Attachment of the 4-methylphenyl group: This can be done through substitution reactions.
Coupling with the piperazine derivative: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine moieties.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or the pyrazole nitrogen.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, or other peroxides.
Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be investigated for its interactions with various enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications could include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its biological activity profile.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Other compounds in this class may include pyrazolopyrimidine derivatives with different substituents.
Difluoromethylated compounds: Compounds with difluoromethyl groups are often studied for their unique chemical properties.
Uniqueness
The uniqueness of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H23F2N7O2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C24H23F2N7O2/c1-15-3-5-16(6-4-15)18-13-20(21(25)26)33-22(29-18)17(14-28-33)23(34)31-9-11-32(12-10-31)24(35)19-7-8-27-30(19)2/h3-8,13-14,21H,9-12H2,1-2H3 |
InChI Key |
PSFXWDCFOSYNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(=O)C5=CC=NN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.